N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a chlorophenyl group, and a pyrrolopyrimidine core, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyrrolopyrimidine core . The benzodioxole moiety can be introduced through alkylation reactions involving 2-(1,3-benzodioxol-5-yl)acetonitrile . The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with molecular targets such as tubulin . By binding to tubulin, it disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This compound may also interact with other molecular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Pyrrolopyrimidine derivatives: Compounds with a pyrrolopyrimidine core are known for their anticancer properties.
Chlorophenyl derivatives: These compounds are studied for their potential as therapeutic agents due to their ability to interact with various biological targets.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the benzodioxole moiety, chlorophenyl group, and pyrrolopyrimidine core allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H19ClN4O2 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H19ClN4O2/c27-19-7-4-8-20(12-19)31-14-21(18-5-2-1-3-6-18)24-25(29-15-30-26(24)31)28-13-17-9-10-22-23(11-17)33-16-32-22/h1-12,14-15H,13,16H2,(H,28,29,30) |
InChI Key |
XCZROIQFEBPEJY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CN(C4=NC=N3)C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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